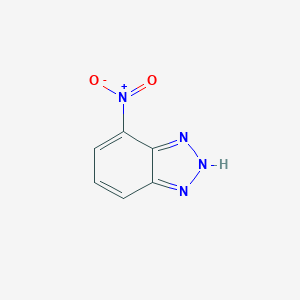

4-nitro-1H-1,2,3-benzotriazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-nitro-2H-benzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O2/c11-10(12)5-3-1-2-4-6(5)8-9-7-4/h1-3H,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTMDJGPRCLQPBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNN=C2C(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70212198 | |

| Record name | 4-Nitro-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6299-39-4 | |

| Record name | 4-Nitrobenzotriazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6299-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitro-1H-benzotriazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006299394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6299-39-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44657 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Nitro-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitro-1H-benzotriazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.982 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITRO-1H-BENZOTRIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S75GE4B24J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-nitro-1H-1,2,3-benzotriazole: Properties, Synthesis, and Handling

Abstract: This technical guide provides an in-depth examination of 4-nitro-1H-1,2,3-benzotriazole, a key heterocyclic compound utilized across various scientific disciplines. Targeted at researchers, chemists, and professionals in drug development, this document synthesizes critical data on its physical, chemical, and spectroscopic properties. We delve into its structural characteristics, reactivity, and established synthesis protocols, explaining the rationale behind experimental methodologies. Furthermore, this guide outlines essential safety and handling procedures to ensure its proper use in a laboratory setting. The information is grounded in authoritative sources to uphold scientific integrity and provide a reliable resource for advanced chemical applications.

Chemical Identity and Molecular Structure

This compound is a derivative of benzotriazole, featuring a nitro group (-NO₂) substituted on the benzene ring. This electron-withdrawing group significantly influences the molecule's electronic properties and reactivity compared to the parent compound.

1.1. Identifiers A consistent and accurate identification of a chemical compound is paramount for research and regulatory purposes.

| Identifier | Value |

| CAS Number | 6299-39-4[1][2][3] |

| Molecular Formula | C₆H₄N₄O₂[1][3][4] |

| IUPAC Name | This compound[2] |

| Molecular Weight | 164.12 g/mol [1][4] |

| InChI Key | UTMDJGPRCLQPBT-UHFFFAOYSA-N[1][2] |

| Canonical SMILES | C1=CC2=NNN=C2C(=C1)[O-][1] |

1.2. Molecular Structure and Tautomerism Benzotriazole exists in two primary tautomeric forms, the 1H- and 2H- forms, with the 1H- tautomer being predominant.[5] The introduction of the nitro group at the 4-position maintains this tautomeric potential. The structure is a fusion of a benzene ring and a 1,2,3-triazole ring.

Caption: Workflow for the synthesis of this compound.

5.2. Step-by-Step Methodology

-

Dissolution: Dissolve benzotriazole (2 g, 16.8 mmol) in concentrated sulfuric acid (70 mL) in a flask. [6]Causality: Sulfuric acid serves as both the solvent and the protonating agent, which activates the nitrating species.

-

Cooling: Cool the solution to 0 °C using an ice bath. [6]Causality: This step is critical to control the exothermic nature of the nitration reaction and to minimize the formation of unwanted byproducts.

-

Addition of Nitrating Agent: Add potassium nitrate (3.44 g, 34 mmol) to the solution in small portions over 30 minutes, ensuring the temperature remains low. [6]Causality: Potassium nitrate in sulfuric acid generates the nitronium ion (NO₂⁺), the active electrophile. A slow, portion-wise addition prevents a dangerous temperature spike.

-

Reaction: After the addition is complete, heat the reaction mixture to 60 °C and maintain this temperature for 3 hours. [6]Causality: Gentle heating provides the necessary activation energy to drive the reaction to completion.

-

Work-up and Isolation: Cool the mixture to room temperature and then slowly pour it into a beaker of ice water. A yellow precipitate will form. [6]Causality: The product is insoluble in water, causing it to precipitate out upon quenching the acidic reaction mixture.

-

Purification: Collect the precipitate by filtration. Wash the solid extensively with water until the filtrate is neutral (pH 7). [6]Causality: Washing removes residual acid and any water-soluble impurities.

-

Drying: Dry the purified solid to obtain this compound as a yellow powder. [6]

Safety and Handling

Due to its potential hazards, this compound must be handled with appropriate care.

6.1. GHS Hazard Classification

| Hazard Class | GHS Statement | Source(s) |

| Acute Toxicity, Oral | H301/H302: Toxic or Harmful if swallowed | [1][2] |

| Germ Cell Mutagenicity | H340: May cause genetic defects | [1][2] |

| Aquatic Hazard | H411: Toxic to aquatic life with long lasting effects | [1][2] |

Signal Word: Danger [1][2] 6.2. Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing. [7]* Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere. [2][4]Keep away from strong oxidizing agents.

Applications

This compound is not an end-product but a valuable intermediate. Its primary applications include:

-

Organic Synthesis: As a precursor for synthesizing more complex heterocyclic systems, particularly substituted benzotriazoles used in pharmaceuticals and agrochemicals. [4]* Energetic Materials: The high nitrogen content and the presence of the nitro group make it a building block for developing energetic materials. [4][8]* Coordination Chemistry: It is used as a ligand precursor for creating metal complexes with potential applications in catalysis and materials science. [4]

References

- National Center for Biotechnology Information. (n.d.). 4-Nitrobenzotriazole. PubChem Compound Database.

- PrepChem.com. (n.d.). Preparation of 4-Nitro-1H-benzotriazole.

- MySkinRecipes. (n.d.). This compound.

- SIELC Technologies. (2018). 4-Nitro-1H-benzotriazole.

- ResearchGate. (2019). Controlled Synthesis of Electron Deficient Nitro-1H-benzotriazoles.

- CPAChem. (2023). Safety data sheet - 1H-Benzotriazole.

- Google Patents. (2018). CN109096213A - A kind of preparation method of 1H-1,2,3- triazole.

- Organic Chemistry Portal. (n.d.). Benzotriazole synthesis.

- CAS Common Chemistry. (n.d.). 4-Nitrobenzotriazole.

- National Center for Biotechnology Information. (n.d.). 1H-Benzotriazole. PubChem Compound Database.

- Wikipedia. (n.d.). Benzotriazole.

Sources

- 1. 4-Nitrobenzotriazole | C6H4N4O2 | CID 80533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 6299-39-4 [sigmaaldrich.cn]

- 3. scbt.com [scbt.com]

- 4. This compound [myskinrecipes.com]

- 5. Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole_Chemicalbook [chemicalbook.com]

- 6. This compound | 6299-39-4 [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 4-nitro-1H-1,2,3-benzotriazole from 1H-benzotriazole

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-nitro-1H-1,2,3-benzotriazole, a key chemical intermediate, through the electrophilic nitration of 1H-benzotriazole. The document delves into the underlying reaction mechanisms, regiochemical considerations, detailed experimental protocols, and critical safety procedures. Aimed at researchers, chemists, and professionals in drug development, this paper synthesizes established methodologies with practical insights to ensure a safe, efficient, and reproducible synthesis. We will explore two primary nitration methods, detail analytical characterization of the final product, and emphasize the stringent safety protocols required when handling potent nitrating agents.

Introduction and Strategic Importance

1H-Benzotriazole is a bicyclic heterocyclic compound featuring a benzene ring fused to a 1,2,3-triazole ring. This scaffold is a privileged structure in medicinal chemistry and materials science due to its unique chemical properties and biological activities.[1][2] The introduction of a nitro group onto the benzene ring, specifically at the 4-position, yields this compound. This derivative serves as a versatile precursor for further functionalization, particularly for creating compounds with potential applications as energetic materials or as key intermediates in the synthesis of pharmaceuticals.[3]

The synthesis is a classic example of electrophilic aromatic substitution, a fundamental reaction in organic chemistry. However, the heteroaromatic nature of benzotriazole introduces challenges in controlling the regioselectivity of the nitration. This guide will elucidate the factors governing this selectivity and provide robust protocols to preferentially obtain the desired 4-nitro isomer.

Reaction Mechanism and Regioselectivity

The nitration of 1H-benzotriazole proceeds via an electrophilic aromatic substitution mechanism. The core of this reaction is the generation of the highly electrophilic nitronium ion (NO₂⁺). In the most common procedures, this is achieved by reacting a nitrate source (such as potassium nitrate or nitric acid) with concentrated sulfuric acid. The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the linear nitronium ion.

Step 1: Generation of the Nitronium Ion HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Step 2: Electrophilic Attack and Regiochemistry The nitronium ion is then attacked by the electron-rich benzene ring of the benzotriazole molecule. The triazole moiety acts as a deactivating group, yet substitution is directed to the 4- and 7-positions. The reaction yields a mixture of isomers, primarily the 4-nitro and 7-nitro products, along with a smaller amount of the 5-nitro isomer.[4] The formation of the 4-nitro isomer is often significant, though some theoretical density functional theory (DFT) calculations suggest the 7-nitrobenzotriazole isomer is more stable by approximately 34.4 kJ mol⁻¹.[5] The precise ratio of these products is highly dependent on the reaction conditions, including temperature and the specific nitrating agent used.

Validated Experimental Protocols

Two field-proven protocols for the synthesis of this compound are presented below. The first utilizes potassium nitrate, a solid nitrate source, while the second employs a more potent mixture of fuming nitric and sulfuric acids.

Protocol 1: Nitration using Potassium Nitrate and Sulfuric Acid

This method is often preferred for its use of a solid, stable nitrate source, which can offer more controlled addition. It has been reported to produce the target compound in high yield.[6]

Step-by-Step Methodology:

-

Preparation: In a three-necked flask equipped with a magnetic stirrer, thermometer, and addition funnel, dissolve 1H-benzotriazole (2 g, 16.8 mmol) in concentrated sulfuric acid (70 mL) under constant stirring.

-

Cooling: Cool the solution to 0 °C using an ice-salt bath. It is critical to maintain this temperature during the addition of the nitrating agent to control the exothermic reaction.

-

Reagent Addition: Add potassium nitrate (3.44 g, 34 mmol) portion-wise over a period of 30 minutes, ensuring the internal temperature does not exceed 5 °C.[6]

-

Reaction: After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Subsequently, heat the reaction mixture to 60 °C and maintain this temperature for 3 hours.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: After cooling the mixture to room temperature, slowly and carefully pour it into a beaker containing 500 mL of crushed ice and water with vigorous stirring. This must be done in a fume hood, as the quenching process is highly exothermic.

-

Isolation: A yellow precipitate will form. Collect the solid product by vacuum filtration.

-

Purification: Wash the precipitate thoroughly with large volumes of cold water until the filtrate is neutral (pH 7). Dry the resulting yellow powder in a vacuum oven. The product is this compound.[6]

Protocol 2: Nitration using Fuming Nitric and Sulfuric Acids

This protocol uses a more aggressive nitrating mixture and is suitable for larger-scale synthesis, though it requires heightened safety precautions.

Step-by-Step Methodology:

-

Nitrating Mixture Preparation: In a flask cooled to 20 °C, prepare the nitrating mixture by combining 1,060 mL of 23% fuming sulfuric acid and 265 mL of 90% nitric acid.[4]

-

Substrate Solution: In a separate, large reaction vessel, dissolve 537 g of 1H-benzotriazole in 1000 mL of concentrated sulfuric acid.[4]

-

Reagent Addition: Add the benzotriazole solution dropwise to the cooled nitrating mixture. The rate of addition must be carefully controlled to ensure the reaction temperature does not rise above 50 °C.[4]

-

Reaction: Once the addition is complete, allow the reaction mixture to stand at room temperature overnight.

-

Quenching: Carefully pour the reaction mixture over a large volume of ice and water. A heavy yellow precipitate will form.

-

Isolation: Collect the solid by filtration and wash thoroughly with water until the washings are neutral.

-

Purification: The crude solid is a mixture of the 4-nitro (approx. 90%) and 5-nitro (approx. 10%) isomers.[4] To isolate the 4-nitro product, create a slurry of the solid with hot acetonitrile (e.g., 7.5 L), cool the mixture, and collect the purified 4-nitrobenzotriazole by filtration.[4]

Data Summary

The following table summarizes the key quantitative parameters for the described protocols.

| Parameter | Protocol 1 | Protocol 2 |

| Nitrating Agent | H₂SO₄ / KNO₃ | Fuming H₂SO₄ / 90% HNO₃ |

| Benzotriazole | 2 g (16.8 mmol) | 537 g |

| Temperature | 0 °C (addition), 60 °C (reaction) | < 50 °C (addition), RT (reaction) |

| Time | 3.5 hours | Overnight |

| Reported Yield | ~87%[6] | ~73% (of purified 4-nitro isomer)[4] |

| Product Purity | Yellow powder | Mixture of 4- and 5-nitro isomers before purification[4] |

| Melting Point | 218 °C[6] | 228-231 °C[4] |

Visualization of Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: General workflow for the nitration of 1H-benzotriazole.

Analytical Characterization of Product

Confirmation of the structure and purity of the synthesized this compound is achieved through standard analytical techniques.

-

Appearance: Yellow powder.[6]

-

Molecular Weight: 164.12 g/mol .[7]

-

Melting Point: 218-231 °C (literature values vary slightly with purity).[4][6]

-

¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural confirmation. A representative spectrum in DMSO-d₆ shows three distinct signals for the aromatic protons.

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.65 (t, 1H), 8.47 (d, 1H), 8.61 (d, 1H).[6]

-

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the nitro group (NO₂) at approximately 1520-1560 cm⁻¹ (asymmetric stretch) and 1345-1385 cm⁻¹ (symmetric stretch), in addition to N-H and aromatic C-H and C=C stretching frequencies.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) corresponding to the molecular weight of the product.[8]

Critical Safety and Hazard Management

Nitration reactions are inherently hazardous and demand strict adherence to safety protocols. The combination of concentrated nitric and sulfuric acids creates a potent, highly corrosive, and oxidizing mixture that can react explosively with organic materials.[9][10]

Hazard Assessment:

-

Nitrating Agents: Concentrated nitric and sulfuric acids are severely corrosive and can cause extreme burns upon contact with skin or eyes.[11][12] Their vapors are toxic and can damage the respiratory tract.[10][13]

-

Exothermic Reaction: The nitration reaction is highly exothermic. Inadequate temperature control can lead to a thermal runaway, potentially causing a violent reaction or explosion.[11][14]

-

Violent Reactivity: Nitrating acid mixtures react violently with water and many organic compounds.[9][15] The quenching step must be performed slowly and with extreme caution.

Required Controls and PPE:

-

Engineering Controls: All procedures must be conducted inside a certified chemical fume hood with the sash at the lowest practical height.[11][13] An emergency safety shower and eyewash station must be immediately accessible.[12][16]

-

Personal Protective Equipment (PPE):

-

Spill Management: An appropriate spill kit containing a neutralizer for acids (such as sodium carbonate or calcium carbonate) must be available.[13]

Conclusion

The synthesis of this compound from 1H-benzotriazole is a well-established yet hazardous procedure. Successful and safe execution relies on a thorough understanding of the reaction mechanism, careful control of reaction parameters to maximize regioselectivity towards the desired 4-nitro isomer, and unwavering adherence to stringent safety protocols. The methods detailed in this guide provide a reliable foundation for researchers to produce this valuable chemical intermediate. Proper analytical characterization is essential to confirm the identity and purity of the final product, ensuring its suitability for subsequent research and development activities.

References

- Nitr

- Preparation of 4-Nitro-1H-benzotriazole. PrepChem.com. [Link]

- controlled synthesis of electron deficient nitro-1h-benzotriazoles. Unpublished. [Link]

- Mixed Nitrating Acid, Less Than 50% (HNO3). AWS. [Link]

- Nitrating acid, mixture, (with <= 50% nitric acid). PubChem - NIH. [Link]

- 1,2,3-benzotriazole. Organic Syntheses Procedure. [Link]

- NITRIC ACID SAFETY. University of Washington. [Link]

- Nitric Acid Safety Tips & Health Hazards. VelocityEHS. [Link]

- nitro razredčilo. Chemius. [Link]

- MIXED NITRATING ACID (greater than 50% HN03). East Harbour Group. [https://www.easth Harbour.com/images/documents/sds/MIXED_NITRATING_ACID_greater_than_50_HN03.pdf]([Link] Harbour.

- Nitric Acid Safety Tips for the Workplace.

- AND BY-PROCESSES AT 1-(2-NITROARYL)-1H-BENZOTRIAZOLE REDUCTION.

- Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone.

- Synthesis of Benzotriazole

- Review on synthetic study of benzotriazole. GSC Online Press. [Link]

- Complete mechanism of benzotriazole synthesis from o-phenylenediamine. Chemistry Stack Exchange. [Link]

- Benzotriazole Synthesis| Dr Meenaxi Maste. YouTube. [Link]

- Controlled Synthesis of Electron Deficient Nitro1H-benzotriazoles. Request PDF. [Link]

- Synthesis and Characterisation of Benzotriazole or Benzoxazole Phenoxide Ligands Supported Nb and Ta Metal Complexes and.... Royal Society of Chemistry. [Link]

- Benzotriazole synthesis. Organic Chemistry Portal. [Link]

- Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activ

- Visible-Light-Promoted Site-Selective N1-Alkylation of Benzotriazoles with α-Diazoacet

- 4-Nitro-1H-benzotriazole. SIELC Technologies. [Link]

- Synthesis, morphology and theoretical calculation of 1H-benzotriazole aceto-hydrazide. JOCPR. [Link]

- 1H-Benzotriazole, 5-nitro-. NIST WebBook. [Link]

Sources

- 1. Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole_Chemicalbook [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. jocpr.com [jocpr.com]

- 4. prepchem.com [prepchem.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. This compound | 6299-39-4 [chemicalbook.com]

- 7. 4-Nitro-1H-benzotriazole | SIELC Technologies [sielc.com]

- 8. 1H-Benzotriazole, 5-nitro- [webbook.nist.gov]

- 9. NITRATING ACID MIXTURE, SPENT | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. eastharbourgroup.com [eastharbourgroup.com]

- 11. youtube.com [youtube.com]

- 12. ehs.com [ehs.com]

- 13. ehs.washington.edu [ehs.washington.edu]

- 14. researchgate.net [researchgate.net]

- 15. Nitrating acid, mixture, (with <= 50% nitric acid) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Nitric Acid Safety Tips for the Workplace - Online Safety Trainer [onlinesafetytrainer.com]

An In-depth Technical Guide to 4-Nitro-1H-1,2,3-benzotriazole (CAS 6299-39-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitro-1H-1,2,3-benzotriazole, identified by CAS number 6299-39-4, is a versatile heterocyclic compound characterized by a benzotriazole core functionalized with a nitro group. This molecule serves as a valuable intermediate in various chemical syntheses and has garnered attention for its utility as a corrosion inhibitor.[1] Its chemical structure, featuring a stable aromatic system and a reactive nitro group, makes it a subject of interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of its properties, synthesis, applications, and safety considerations, tailored for professionals in research and drug development. The benzotriazole moiety itself is recognized as a "privileged structure" in medicinal chemistry, known to be a component of various pharmacologically active compounds.[2]

Physicochemical Properties

This compound typically appears as a yellow to orange crystalline solid.[1] It exhibits limited solubility in water but is soluble in organic solvents such as ethanol and acetone.[1] The presence of the nitro group and the triazole ring contributes to its unique chemical reactivity and potential biological activity.[1]

| Property | Value | Source(s) |

| CAS Number | 6299-39-4 | [1][3][4][5][6][7] |

| Molecular Formula | C₆H₄N₄O₂ | [1][3][8] |

| Molecular Weight | 164.12 g/mol | [3][8] |

| Appearance | Yellow to orange crystalline solid | [1] |

| Melting Point | 218 °C | [6] |

| Boiling Point | 392.7 °C at 760 mmHg | [8] |

| Density | 1.638 g/cm³ | [8] |

| Solubility | Limited solubility in water; soluble in ethanol and acetone | [1] |

| InChI Key | UTMDJGPRCLQPBT-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=CC2=NNN=C2C(=C1)[O-] | [9] |

| Storage Temperature | Room temperature, under inert atmosphere | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the nitration of 1H-benzotriazole. This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene ring of the benzotriazole core.

Experimental Protocol: Nitration of 1H-Benzotriazole

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

-

1H-Benzotriazole (C₆H₅N₃)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Potassium Nitrate (KNO₃)

-

Ice

-

Deionized Water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Heating mantle

-

Buchner funnel and filter paper

-

Beakers

Procedure:

-

Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2 grams (16.8 mmol) of 1H-benzotriazole in 70 mL of concentrated sulfuric acid. The dissolution is exothermic, so it is crucial to perform this step in an ice bath to maintain a temperature of 0 °C.[6]

-

Addition of Nitrating Agent: While maintaining the temperature at 0 °C, slowly add 3.44 grams (34 mmol) of potassium nitrate in small portions over a period of 30 minutes.[6] Careful, portion-wise addition is necessary to control the reaction temperature and prevent runaway reactions.

-

Reaction Incubation: After the complete addition of potassium nitrate, remove the ice bath and heat the reaction mixture to 60 °C using a heating mantle. Maintain this temperature for 3 hours with continuous stirring to ensure the reaction goes to completion.[6]

-

Work-up and Precipitation: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a mixture of ice and water. Slowly and carefully pour the reaction mixture onto the ice-water mixture with vigorous stirring. This will cause the product to precipitate out of the solution as a yellow solid.[6]

-

Isolation and Purification: Isolate the yellow precipitate by vacuum filtration using a Buchner funnel. Wash the collected solid thoroughly with copious amounts of water until the pH of the filtrate is neutral (pH 7). This washing step is critical to remove any residual acid.[6]

-

Drying and Characterization: Dry the purified product to obtain this compound as a yellow powder. The reported yield for this procedure is approximately 87%, with a melting point of 218 °C.[6] Characterization can be performed using techniques such as ¹H NMR spectroscopy.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications

Corrosion Inhibition

Benzotriazole and its derivatives are well-known corrosion inhibitors, particularly for copper and its alloys. The mechanism of inhibition involves the formation of a protective film on the metal surface. The benzotriazole molecule chemisorbs onto the copper surface, forming a stable, insoluble complex that acts as a barrier to corrosive agents.[10] While much of the literature focuses on the parent benzotriazole, the principles of its inhibitory action provide a foundation for understanding the potential of its derivatives.

Intermediate in Organic Synthesis

This compound is a valuable building block in organic synthesis. The nitro group can be reduced to an amino group, which can then be further functionalized. The triazole ring itself can also participate in various reactions. This makes the compound a useful starting material for the synthesis of a wide range of more complex molecules, including those with potential applications as dyes, pharmaceuticals, and agrochemicals.[8] The benzotriazole moiety is a versatile synthetic auxiliary that can be used to introduce other functional groups.[2]

Potential in Drug Development

The benzotriazole scaffold is present in numerous compounds with diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[11][12] While specific studies on the biological activity of this compound are not extensively detailed in the readily available literature, its structure suggests potential for further investigation. The nitro group can act as a bioisostere or be a precursor to an amino group, which is a common functional group in many bioactive molecules. For instance, N-alkylation of benzotriazole derivatives has been shown to enhance inhibitory activity against viral helicases.[13]

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed and may cause genetic defects. It is also toxic to aquatic life with long-lasting effects.[9] Therefore, appropriate safety precautions must be taken when handling this compound.

Recommended Safety Measures:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only in a well-ventilated area or under a chemical fume hood.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container under an inert atmosphere.[1]

Suppliers

This compound is commercially available from various chemical suppliers. The following is a non-exhaustive list of potential suppliers:

-

Sigma-Aldrich (Merck): A major supplier of research chemicals, offering various purities and quantities.[1][7]

-

Ambeed: Provides chemical building blocks for research and development.[14]

-

Bide Pharmatech Ltd.: A supplier of pharmaceutical intermediates and fine chemicals.

-

ChemicalBook: An online platform for chemical buyers and sellers.[6]

-

CymitQuimica: A supplier of fine chemicals for research and industry.[5]

-

Fluorochem: A supplier of fine chemicals, intermediates, and building blocks.[4]

-

Santa Cruz Biotechnology: A provider of biochemicals and research reagents.[3]

Conclusion

This compound is a compound with significant potential in both materials science and medicinal chemistry. Its well-established role as a corrosion inhibitor and its versatility as a synthetic intermediate make it a valuable tool for researchers. While its specific biological activities require further exploration, the broader class of benzotriazole derivatives has demonstrated a wide range of pharmacological effects, suggesting that this compound could serve as a promising starting point for the development of new therapeutic agents. Adherence to strict safety protocols is essential when working with this compound.

References

- SIELC Technologies. (2018, May 16). 4-Nitro-1H-benzotriazole.

- MySkinRecipes. (n.d.). This compound.

- De la Torre, B. G., & Albericio, F. (2020). Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry, 187, 111933.

- Progress in Physics of Applied Materials. (2022). Growth and Characterization of 1, 2, 3- Benzotriazole 2-chloro 4-nitrobenzoic Acid (BCNB) Single Crystal for NLO Applications.

- Bretner, M., Baier, A., Kopańska, K., Najda, A., Schoof, A., Reinholz, M., ... & Borowski, P. (2005). Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. Antiviral Chemistry & Chemotherapy, 16(5), 315-325.

- An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. (2021). International Journal of Pharmaceutical Sciences and Research, 12(8), 4123-4136.

- PubChem. (n.d.). 4-Nitrobenzotriazole.

- GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences, 29(02), 271–285.

- Organic Syntheses. (n.d.). 1,2,3-benzotriazole.

- IJCRT.org. (2023). Review Of Benzotriazole.

- World Journal of Pharmaceutical Research. (2025). An Overview of Benzotriazole Chemistry, Synthesis, and Pharmacological Activities. World Journal of Pharmaceutical Research, 14(11).

- PubChem. (n.d.). 1H-Benzotriazole.

- Wikipedia. (n.d.). Benzotriazole.

- PubChem. (n.d.). 1H-Benzotriazole, 6-nitro-.

- ResearchGate. (2022). Theoretical and Experimental Investigation on 1,2,3‐Benzotriazole 4‐Hydroxybenzoic Acid (BTHBA) Single Crystals for Third‐Order Nonlinear Optical (NLO) Applications. Crystal Research and Technology, 57(12), 2200115.

- ResearchGate. (2023). Free Radical Synthetic Protocol for Benzothiazoles via Ring Opening of Benzotriazole: A Two‐step Organic Chemistry Experiment for Undergraduate and Postgraduate Students. ChemistrySelect, 8(11), e202204558.

Sources

- 1. This compound | 6299-39-4 [sigmaaldrich.com]

- 2. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound | 6299-39-4 [chemicalbook.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. This compound [myskinrecipes.com]

- 9. 4-Nitrobenzotriazole | C6H4N4O2 | CID 80533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Benzotriazole - Wikipedia [en.wikipedia.org]

- 11. ijcrt.org [ijcrt.org]

- 12. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 13. Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 6299-39-4|this compound| Ambeed [ambeed.com]

The Strategic Role of 4-Nitro-1H-1,2,3-Benzotriazole in Modern Medicinal Chemistry: A Technical Guide

Abstract

The benzotriazole moiety is a privileged scaffold in medicinal chemistry, valued for its unique physicochemical properties and its ability to engage in diverse biological interactions. This technical guide delves into the specific applications of a key derivative, 4-nitro-1H-1,2,3-benzotriazole, as a versatile starting material and pharmacophoric element in the design and synthesis of novel therapeutic agents. We will explore its synthesis, key transformations, and its role in the development of compounds with significant anticancer and antiviral activities. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this important heterocyclic building block.

Introduction: The Significance of the this compound Scaffold

Benzotriazole and its derivatives are a cornerstone in the synthesis of a wide array of biologically active molecules.[1][2] The fused benzene and triazole rings create a unique electronic architecture that is both stable and amenable to a variety of chemical modifications.[3] The introduction of a nitro group at the 4-position of the benzotriazole ring system serves two primary strategic purposes in medicinal chemistry:

-

Electronic Modulation: The strongly electron-withdrawing nature of the nitro group can significantly alter the electronic properties of the benzotriazole scaffold, influencing its interaction with biological targets.

-

A Versatile Synthetic Handle: The nitro group can be readily transformed into other functional groups, most notably an amino group, which then serves as a key point for further molecular elaboration and the introduction of diverse pharmacophoric features.

This guide will provide a detailed exploration of the synthesis of this compound and its subsequent application as a pivotal intermediate in the generation of novel compounds with therapeutic potential.

Synthesis of the Core Scaffold: this compound

The most common and efficient method for the synthesis of this compound is through the direct nitration of 1H-benzotriazole. This electrophilic aromatic substitution reaction typically yields a mixture of the 4-nitro and 5-nitro isomers, with the 4-nitro isomer being the major product.

Experimental Protocol: Nitration of 1H-Benzotriazole

Objective: To synthesize this compound.

Materials:

-

1H-Benzotriazole

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Potassium Nitrate (KNO₃)

-

Ice

-

Deionized Water

-

Acetonitrile

Procedure:

-

In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve 1H-benzotriazole (e.g., 2 g, 16.8 mmol) in concentrated sulfuric acid (e.g., 70 mL). Maintain the temperature at 0°C.

-

Slowly add potassium nitrate (e.g., 3.44 g, 34 mmol) portion-wise over 30 minutes, ensuring the temperature does not rise significantly.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to 60°C for 3 hours.

-

Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing crushed ice.

-

A yellow precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with water until the filtrate is neutral (pH 7).

-

The crude product is a mixture of 4-nitro and 5-nitro isomers. To isolate the 4-nitro isomer, slurry the crude solid in hot acetonitrile and then allow it to cool.

-

Collect the crystalline this compound by filtration and dry under vacuum.[1]

Expected Outcome: A yellow powder with a melting point of approximately 218-231°C.[1]

Caption: Reduction of the nitro group to an amine.

Applications in Medicinal Chemistry: A Gateway to Bioactive Molecules

The 4-amino-1H-1,2,3-benzotriazole intermediate is a versatile platform for the synthesis of a wide range of derivatives with potential therapeutic applications. Below, we explore its use in the development of anticancer and antiviral agents.

Anticancer Applications

The benzotriazole scaffold has been incorporated into numerous compounds designed as anticancer agents, often targeting key enzymes like protein kinases and tubulin. [2][3][4] Synthetic Strategy: Synthesis of Benzotriazole-Substituted Quinazolines

One promising approach involves the synthesis of benzotriazole-substituted quinazolines, which have shown potent antiproliferative activity. [2] Hypothetical Experimental Protocol:

-

Acylation of 4-aminobenzotriazole: React 4-amino-1H-1,2,3-benzotriazole with a substituted benzoyl chloride in the presence of a base (e.g., triethylamine) in an appropriate solvent (e.g., dichloromethane) to form an amide intermediate.

-

Cyclization to Quinazoline: Treat the amide intermediate with a suitable cyclizing agent (e.g., phosphorus oxychloride) to construct the quinazoline ring system.

-

Purification: Purify the final product by column chromatography.

Table 1: Antiproliferative Activity of Hypothetical Benzotriazole-Substituted Quinazolines

| Compound | R-group on Phenyl Ring | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. HeLa | IC₅₀ (µM) vs. HT-29 |

| ARV-1 | H | 12.5 | 15.2 | 20.1 |

| ARV-2 | 4-OCH₃ | 3.16 | 5.31 | 10.6 |

| ARV-3 | 4-Cl | 8.9 | 11.4 | 14.7 |

| ARV-4 | 3,4,5-(OCH₃)₃ | 4.5 | 6.8 | 9.2 |

Data is representative and based on similar compounds reported in the literature. [2]

Antiviral Applications

Benzotriazole derivatives have also demonstrated significant potential as antiviral agents, particularly against RNA viruses. [5][6][7] Synthetic Strategy: Synthesis of Benzotriazole-Dicarboxamide Derivatives

A series of bis-benzotriazole dicarboxamides have been synthesized and shown to inhibit viral helicase. [5] Hypothetical Experimental Protocol:

-

Alkylation of 4-aminobenzotriazole: React 4-amino-1H-1,2,3-benzotriazole with an appropriate alkyl dihalide (e.g., 1,4-dibromobutane) to introduce a linker.

-

Amide Coupling: Couple the resulting intermediate with a second equivalent of 4-amino-1H-1,2,3-benzotriazole or another amine-containing fragment using standard peptide coupling reagents (e.g., HATU, DIPEA).

-

Purification: Purify the final dicarboxamide derivative by preparative HPLC.

Table 2: Antiviral Activity of Hypothetical Benzotriazole-Dicarboxamide Derivatives

| Compound | Linker Length (n) | EC₅₀ (µM) vs. Coxsackievirus B5 | EC₅₀ (µM) vs. Poliovirus-1 |

| BDC-1 | 2 | >50 | >50 |

| BDC-2 | 3 | 15.2 | 25.8 |

| BDC-3 | 4 | 8.7 | 12.4 |

| BDC-4 | 5 | 22.1 | 30.5 |

Data is representative and based on similar compounds reported in the literature. [5]

Structure-Activity Relationships (SAR)

The biological activity of benzotriazole derivatives is highly dependent on the nature and position of substituents on the scaffold. Based on the available literature, several key SAR trends can be identified:

-

Substitution on the Phenyl Ring (Anticancer Agents): In the case of benzotriazole-substituted quinazolines, electron-donating groups such as methoxy at the para-position of the phenyl ring tend to enhance antiproliferative activity. [2]* Linker Length (Antiviral Agents): For dicarboxamide derivatives, the length of the alkyl linker between the two benzotriazole moieties is critical for antiviral activity, with an optimal length often observed. [5]* Substitution on the Benzotriazole Ring: Halogenation of the benzotriazole ring has been shown to modulate the biological activity of various derivatives. [4]

Caption: Overview of SAR for 4-aminobenzotriazole derivatives.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the facile conversion of the nitro group to an amino group provide a robust platform for the generation of diverse libraries of compounds. The demonstrated utility of the resulting 4-aminobenzotriazole scaffold in the development of potent anticancer and antiviral agents underscores its significance. Further exploration of the chemical space around this privileged core is likely to yield novel therapeutic candidates with improved efficacy and selectivity.

References

- Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity. (n.d.).

- Advancements in benzotriazole derivatives: from synthesis to pharmacological applications - GSC Online Press. (2024).

- Synthesis and anticancer activity of benzotriazole derivatives. (2020). Journal of Heterocyclic Chemistry, 57(3), 1220-1227.

- Synthesis, Antitumor and Antiviral In Vitro Activities of New Benzotriazole-Dicarboxamide Derivatives. (2021). Frontiers in Chemistry, 9, 648216.

- biological studies of 4-amino benzamide derived 1,2,3-triazole linked chalcone and its pyrazoline derivatives. (2025). ResearchGate.

- Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. (2025). ResearchGate.

- Synthesis and in Vitro Evaluation of the Anti-Viral Activity of N-[4-(1H(2H)-benzotriazol-1(2)-yl)phenyl]alkylcarboxamides. (n.d.). PubMed.

- Antiviral Activity of Benzotriazole Based Derivatives. (2020). ResearchGate.

- Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. (n.d.). ACS Omega.

- Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. (n.d.). MDPI.

- Aminobenzotriazole inhibits and induces several key drug metabolizing enzymes complicating its utility as a pan CYP inhibitor for reaction phenotyping. (2024). Clinical and Translational Science, 17(3), e13746.

- Aminobenzotriazole inhibits and induces several key drug metabolizing enzymes complicating its utility as a pan CYP inhibitor for reaction phenotyping. (2024). PubMed.

- Design, Synthesis, and Antitumor Activities of Some Novel Substituted 1,2,3-Benzotriazines. (n.d.). MDPI.

- Synthesis of Amino, Azido, Nitro, and Nitrogen-Rich Azole-Substituted Derivatives of 1 H -Benzotriazole for High-Energy Materials Applications. (n.d.). ResearchGate.

- AND BY-PROCESSES AT 1-(2-NITROARYL)-1H-BENZOTRIAZOLE REDUCTION. (2024). From Chemistry Towards Technology Step-By-Step, 5(1), 107-113.

- 1-Aminobenzotriazole: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology. (n.d.). PMC.

- Aminobenzotriazole inhibits and induces several key drug metabolizing enzymes complicating its utility as a pan CYP inhibitor for reaction phenotyping. (2024). PMC.

- Aminobenzotriazole inhibits and induces several key drug metabolizing enzymes complicating its utility as a pan CYP inhibitor for reaction phenotyping. (2024). ResearchGate.

- Benzotriazole synthesis. (n.d.). Organic Chemistry Portal.

- Synthesis of new analogs of benzotriazole, benzimidazole and phthalimide--potential inhibitors of human protein kinase CK2. (2009). PubMed.

- Synthesis method of benzotriazole. (n.d.). Google Patents.

- Design and synthesis of CK2 inhibitors. (2011). PubMed.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity | Bentham Science [eurekaselect.com]

- 3. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

- 4. gsconlinepress.com [gsconlinepress.com]

- 5. Frontiers | Synthesis, Antitumor and Antiviral In Vitro Activities of New Benzotriazole-Dicarboxamide Derivatives [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and in vitro evaluation of the anti-viral activity of N-[4-(1H(2H)-benzotriazol-1(2)-yl)phenyl]alkylcarboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 4-nitro-1H-1,2,3-benzotriazole (NBT) as a High-Efficiency Corrosion Inhibitor for Copper and its Alloys

Abstract: The corrosion of copper and its alloys poses a significant challenge across numerous industries, from electronics to heat exchange systems. While 1H-1,2,3-benzotriazole (BTA) is a well-established corrosion inhibitor, the pursuit of enhanced performance has led to the development of its derivatives. This technical guide provides an in-depth examination of 4-nitro-1H-1,2,3-benzotriazole (NBT), a derivative featuring a potent electron-withdrawing group. We explore the synthesis of NBT, its proposed mechanism of enhanced inhibition, detailed protocols for performance evaluation, and comparative data. This document is intended for researchers and materials scientists dedicated to the development and application of advanced corrosion mitigation strategies.

The Enduring Challenge of Copper Alloy Corrosion

Copper and its alloys are indispensable materials due to their exceptional thermal and electrical conductivity, mechanical workability, and antimicrobial properties.[1] However, their susceptibility to corrosion in the presence of atmospheric moisture, oxygen, and aggressive ions like chlorides can lead to equipment failure, reduced heat transfer efficiency, and compromised structural integrity.[2]

The fundamental corrosion process involves the oxidation of copper (Cu) to cuprous (Cu⁺) and cupric (Cu²⁺) ions. In chloride-rich environments, this is often accelerated through the formation of soluble copper-chloride complexes, which prevents the formation of a stable, protective oxide layer.[3] The use of organic corrosion inhibitors, which form a protective barrier film on the metal surface, is a primary strategy to combat this degradation.[4]

Benzotriazoles: A Premier Class of Copper Corrosion Inhibitors

For decades, the azole family of compounds, particularly 1H-1,2,3-benzotriazole (BTA), has been the benchmark for copper corrosion inhibition.[4]

The Parent Molecule: 1H-1,2,3-Benzotriazole (BTA)

BTA's efficacy stems from its ability to form a robust, passive film on the copper surface.[5] This protective layer is not merely physically adsorbed but is chemically bound to the copper surface.

Established Mechanism of BTA Inhibition

The inhibitory action of BTA is widely attributed to the formation of a polymeric Cu(I)-BTA complex.[6][7] The mechanism involves the deprotonation of the BTA molecule upon adsorption, followed by the coordination of the triazole nitrogen atoms with Cu(I) ions on the surface.[8] This creates a dense, multi-layered film that acts as a physical barrier, isolating the copper substrate from the corrosive environment and inhibiting both anodic (metal dissolution) and cathodic (oxygen reduction) reactions.[9]

Rationale for Derivatization: Enhancing Performance

While BTA is effective, its performance can be enhanced by introducing functional groups to the benzene ring. Substituting the ring with electron-withdrawing or electron-donating groups can modify the electron density of the triazole ring, influencing the molecule's adsorption characteristics and the stability of the resulting protective film.[5]

This compound (NBT): A Detailed Profile

NBT is a derivative of BTA where a nitro (-NO₂) group is substituted at the 4-position of the benzene ring.

Chemical Structure and Properties

-

Chemical Name: this compound

-

CAS Number: 6299-39-4

-

Molecular Formula: C₆H₄N₄O₂

-

Molecular Weight: 164.12 g/mol

Synthesis of this compound

The synthesis of NBT can be achieved through the nitration of benzotriazole. The following protocol is adapted from established chemical synthesis literature.

Protocol 3.2.1: Laboratory Scale Synthesis of NBT

-

Dissolution: Dissolve benzotriazole (e.g., 2 g, 16.8 mmol) in concentrated sulfuric acid (e.g., 70 mL) in a flask, cooling the solution to 0 °C in an ice bath.

-

Nitration: Add potassium nitrate (e.g., 3.44 g, 34 mmol) to the solution in small portions over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, heat the reaction mixture to 60 °C and maintain this temperature for 3 hours with stirring.

-

Precipitation: Upon completion, cool the mixture to room temperature and slowly pour it into a beaker containing ice water. A yellow precipitate will form.

-

Purification: Filter the resulting suspension to collect the precipitate. Wash the solid thoroughly with water until the filtrate is neutral (pH 7).

-

Drying: Dry the purified solid to obtain this compound as a yellow powder.

Rationale: The use of concentrated sulfuric acid acts as both a solvent and a catalyst, protonating nitric acid (formed in situ from potassium nitrate) to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich benzene ring of BTA.

The Role of the Nitro (-NO₂) Group

The nitro group is a strong electron-withdrawing group. Its presence on the benzotriazole ring is hypothesized to enhance the molecule's inhibitory performance through several mechanisms:

-

Increased Acidity: It increases the acidity of the N-H proton on the triazole ring, facilitating deprotonation and subsequent bonding with copper ions.

-

Modified Adsorption: It alters the electron distribution across the molecule, which can strengthen the adsorption energy onto the copper surface.

-

Enhanced Film Stability: The modified electronic structure may lead to a more stable and compact Cu(I)-NBT polymeric film.

Proposed Mechanism of Corrosion Inhibition by NBT

The mechanism for NBT is an extension of the established BTA model, amplified by the electronic effects of the nitro group.

-

Adsorption: NBT molecules in the corrosive solution adsorb onto the copper surface.

-

Deprotonation: The acidic N-H proton is lost, forming the NBT anion.

-

Complexation: The NBT anions coordinate with Cu(I) ions, which are either present on the surface or formed during the initial stages of corrosion.

-

Film Formation: These Cu(I)-NBT units polymerize to form a dense, three-dimensional, passive film that is strongly chemisorbed to the copper substrate, providing a robust barrier against corrosive species.[4][8]

Caption: Proposed mechanism of copper corrosion inhibition by NBT.

Performance Evaluation of NBT: Methodologies and Protocols

To validate the efficacy of NBT as a corrosion inhibitor, a combination of electrochemical and surface analysis techniques is essential.

Electrochemical Evaluation

Electrochemical methods provide quantitative data on the corrosion rate and the inhibitor's mode of action. A standard three-electrode electrochemical cell is used, comprising a copper alloy working electrode, a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite).[3]

Protocol 5.1.1: Potentiodynamic Polarization

-

Preparation: Polish the copper alloy working electrode to a mirror finish, rinse with deionized water and ethanol, and dry.

-

Stabilization: Immerse the three-electrode setup in the corrosive medium (e.g., 3.5% NaCl solution) with and without the desired concentration of NBT. Allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes).

-

Polarization Scan: Scan the potential from a cathodic value (e.g., -250 mV vs. OCP) to an anodic value (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.166 mV/s).[10]

-

Data Analysis: Plot the resulting potential vs. log(current density) to generate Tafel plots. Extrapolate the linear Tafel regions of the cathodic and anodic curves to their intersection point to determine the corrosion potential (Ecorr) and corrosion current density (icorr).

-

Calculate Inhibition Efficiency (IE%): IE% = [(i_corr(blank) - i_corr(inhibitor)) / i_corr(blank)] x 100 where i_corr(blank) is the corrosion current density without inhibitor and i_corr(inhibitor) is with the inhibitor.

Causality: A lower icorr value in the presence of the inhibitor signifies a reduced corrosion rate. Shifts in Ecorr indicate the inhibitor's primary mode of action: a significant anodic shift suggests an anodic inhibitor, a cathodic shift suggests a cathodic inhibitor, and a minor shift (typically < 85 mV) indicates a mixed-type inhibitor that suppresses both reactions.[5]

Protocol 5.1.2: Electrochemical Impedance Spectroscopy (EIS)

-

Preparation & Stabilization: Prepare the electrode and cell as described in Protocol 5.1.1 and allow the OCP to stabilize.

-

Impedance Measurement: Apply a small amplitude AC potential signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz) at the OCP.

-

Data Analysis: Plot the impedance data as Nyquist (Z_imaginary vs. Z_real) and Bode (log |Z| and phase angle vs. log frequency) plots. Model the data using an appropriate equivalent electrical circuit (EEC) to extract quantitative parameters.

-

Calculate Inhibition Efficiency (IE%): IE% = [(R_ct(inhibitor) - R_ct(blank)) / R_ct(inhibitor)] x 100 where R_ct is the charge transfer resistance.

Causality: In a Nyquist plot, a larger semicircle diameter corresponds to a higher charge transfer resistance (R_ct), indicating greater resistance to corrosion. The R_ct value is inversely proportional to the corrosion rate. A decrease in the double-layer capacitance (C_dl) upon inhibitor addition suggests the displacement of water molecules by the organic inhibitor film, which has a lower dielectric constant.[3][5]

Surface Analysis

These techniques provide direct evidence of the protective film's formation, composition, and morphology.

Protocol 5.2.1: X-ray Photoelectron Spectroscopy (XPS)

-

Sample Preparation: Immerse copper alloy coupons in the corrosive media with and without NBT for a set period (e.g., 24 hours).

-

Rinsing: Gently rinse the coupons with deionized water to remove non-adsorbed species and dry carefully.

-

Analysis: Introduce the samples into the ultra-high vacuum chamber of the XPS instrument. Irradiate the surface with monochromatic X-rays (e.g., Al Kα).

-

Data Acquisition: Record high-resolution spectra for relevant elements, particularly Cu 2p, N 1s, C 1s, and O 1s.

-

Interpretation: Deconvolute the peaks to identify chemical states. The presence of N 1s peaks confirms the adsorption of NBT. Shifts in the Cu 2p binding energy and the specific binding energies of the N 1s peaks can confirm the formation of the Cu(I)-NBT complex.[2][7]

Sources

- 1. imim.pl [imim.pl]

- 2. j-cst.org [j-cst.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. research.aalto.fi [research.aalto.fi]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Spectroscopic data (NMR, IR, UV-Vis) of 4-nitro-1H-1,2,3-benzotriazole.

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-nitro-1H-1,2,3-benzotriazole

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No: 6299-39-4; Molecular Formula: C₆H₄N₄O₂). Aimed at researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), Fourier-transform infrared (FT-IR), and ultraviolet-visible (UV-Vis) spectroscopic profiles of this important chemical intermediate. By integrating experimental data with established spectroscopic principles, this guide serves as an essential reference for the unambiguous identification, structural elucidation, and quality assessment of this compound.

Introduction and Significance

This compound is a heterocyclic compound featuring a benzene ring fused to a 1,2,3-triazole ring, with a nitro group substituted at the 4-position. This molecule is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and energetic materials.[1] The precise characterization of its molecular structure is paramount for ensuring the purity, reactivity, and safety of downstream applications. Spectroscopic techniques are the cornerstone of this characterization, each providing a unique and complementary piece of the structural puzzle. This guide explains the causality behind the spectroscopic signals, offering not just data, but a field-proven interpretation rooted in the molecule's electronic and atomic framework.

Synthesis and Sample Preparation for Analysis

A fundamental understanding of the compound's synthesis is crucial for anticipating potential impurities that could interfere with spectroscopic analysis.

Synthetic Protocol: Nitration of Benzotriazole

A common and efficient method for synthesizing this compound is the direct nitration of 1H-benzotriazole.[2][3]

Experimental Protocol:

-

Dissolve 1H-benzotriazole in concentrated sulfuric acid and cool the solution to 0 °C.

-

Add potassium nitrate to the solution in portions, ensuring the temperature does not exceed 50 °C.[3]

-

After the addition is complete, heat the reaction mixture to 60 °C for approximately 3 hours.[2]

-

Cool the mixture to room temperature and pour it into ice water to precipitate the product.

-

Collect the yellow precipitate by filtration and wash thoroughly with water until the filtrate is neutral (pH 7).

-

Dry the solid to obtain this compound. This procedure primarily yields the 4-nitro isomer, though purification may be required to remove any co-formed 5-nitro isomer.[3]

Sample Preparation for Spectroscopy

-

NMR Spectroscopy : Prepare a solution by dissolving ~5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice due to the compound's good solubility and the solvent's ability to engage in hydrogen bonding, which helps in observing the N-H proton.

-

FT-IR Spectroscopy : For solid-state analysis, prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly onto the crystal.

-

UV-Vis Spectroscopy : Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or acetonitrile. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M. The solution should be placed in a quartz cuvette for analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.

¹H NMR Spectroscopy: Mapping the Proton Environment

Theoretical Basis: ¹H NMR spectroscopy provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), and the number of neighboring protons (spin-spin splitting).

Experimental Data: The ¹H NMR spectrum of this compound was recorded on a 400 MHz instrument using DMSO-d₆ as the solvent.[2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.61 | Doublet (d) | 1H | H-7 |

| 8.47 | Doublet (d) | 1H | H-5 |

| 7.65 | Triplet (t) | 1H | H-6 |

Interpretation and Causality: The aromatic region of the spectrum displays signals for three protons, consistent with a mono-substituted benzotriazole ring.

-

Deshielding Effect of the Nitro Group: The nitro group (NO₂) is a potent electron-withdrawing group. This property significantly deshields the protons on the benzene ring, shifting their signals downfield to the 8.61-7.65 ppm range.

-

Proton Assignment:

-

H-7 (8.61 ppm): This proton is ortho to the electron-withdrawing nitro group and adjacent to the triazole ring's fusion point, making it the most deshielded proton. It appears as a doublet due to coupling with H-6.

-

H-5 (8.47 ppm): This proton is also ortho to the nitro group, leading to a significant downfield shift. It appears as a doublet from coupling with H-6.

-

H-6 (7.65 ppm): This proton is meta to the nitro group and is therefore the least deshielded of the three. It is coupled to both H-5 and H-7, resulting in a triplet.

-

-

N-H Proton: The N-H proton of the triazole ring is often broad and may exchange with residual water in the solvent. In many reported spectra, it is not distinctly observed or is seen as a very broad hump at a far downfield position.

Characteristic Absorption Bands: Based on data for benzotriazole and its nitro-substituted derivatives, the following key IR bands are expected. [4][5]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3100-3000 | Stretching | Aromatic C-H |

| ~1610, ~1580 | Stretching | Aromatic C=C |

| ~1540-1520 | Asymmetric Stretching | -NO₂ |

| ~1350-1330 | Symmetric Stretching | -NO₂ |

| ~1210 | In-plane bending | Aromatic C-H |

| ~780 | Out-of-plane bending | Aromatic C-H |

Interpretation and Causality:

-

Nitro Group Fingerprints: The most diagnostic signals for confirming the structure are the two strong absorption bands corresponding to the nitro group. The asymmetric stretch appears at a higher frequency (~1530 cm⁻¹) and the symmetric stretch at a lower frequency (~1340 cm⁻¹). The presence of both intense bands is definitive proof of the nitro functionality.

-

Aromatic System: The bands above 3000 cm⁻¹ confirm the presence of aromatic C-H bonds, while the absorptions around 1600 cm⁻¹ are characteristic of C=C stretching within the benzene ring.

-

N-H Bond: The N-H stretching vibration of the triazole ring is typically broad and can appear in the 2800-3300 cm⁻¹ range, often overlapping with other bands. Its position and shape are sensitive to hydrogen bonding in the solid state.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing valuable information about its conjugated systems and chromophores.

Theoretical Basis: Molecules containing π-bonds and heteroatoms with non-bonding electrons can absorb energy in the UV or visible range, promoting electrons from a lower-energy orbital (e.g., π) to a higher-energy orbital (e.g., π*). The wavelength of maximum absorption (λ_max) is characteristic of the molecule's electronic structure. [6] Expected Spectrum and Interpretation:

-

Parent Benzotriazole: The parent 1H-benzotriazole molecule is an aromatic system that absorbs in the UV region. [6]* Effect of the Nitro Group (Chromophore): The nitro group is a powerful chromophore (a light-absorbing group). When attached to the benzotriazole ring system at the 4-position, it creates an extended conjugated system.

-

Bathochromic Shift: This extended conjugation lowers the energy gap between the π and π* orbitals. Consequently, this compound will absorb light at a longer wavelength (a "bathochromic" or "red" shift) compared to unsubstituted benzotriazole. The λ_max is expected to be significantly above 300 nm, likely in the 320-360 nm range, which is responsible for the compound's yellow color. This absorption corresponds to a high-intensity π → π* transition.

Integrated Spectroscopic Analysis: A Holistic Approach

The true power of spectroscopic characterization lies in combining the data from multiple techniques to build a self-validating structural proof.

Conclusion

The spectroscopic profile of this compound is distinct and informative. ¹H NMR confirms the substitution pattern and the powerful deshielding effect of the nitro group. FT-IR provides definitive evidence for the key functional groups, especially the characteristic symmetric and asymmetric stretches of the nitro moiety. UV-Vis spectroscopy corroborates the presence of an extended conjugated electronic system, which accounts for the compound's color. Together, these techniques provide a robust and comprehensive characterization, essential for ensuring the identity, purity, and quality of this versatile synthetic intermediate in research and development settings.

References

- PubChem. (n.d.). 4-Nitrobenzotriazole. National Center for Biotechnology Information.

- The Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic.

- SpectraBase. (n.d.). 1H-1,2,3-Benzotriazole-1-carboxylic acid, 6-nitro-, (4-methoxyphenyl)methyl ester.

- J-Stage. (2006). Synthesis and Crystal Structure of 1-(4-Nitrobenzyl)-1H-benzotriazole. Analytical Sciences, 22(3), x245-x246.

- SIELC Technologies. (2018). 4-Nitro-1H-benzotriazole.

- Matrix Fine Chemicals. (n.d.). 4-NITRO-1H-BENZOTRIAZOLE | CAS 6299-39-4.

- PrepChem.com. (n.d.). Preparation of 4-Nitro-1H-benzotriazole.

- ResearchGate. (n.d.). FTIR spectrum of the Benzotriazole powder.

- ResearchGate. (n.d.). FTIR spectrum of benzotriazole.

- PubChem. (n.d.). 1H-Benzotriazole. National Center for Biotechnology Information.

- PubMed Central. (n.d.). Benzotriazole: An overview on its versatile biological behavior.

- ResearchGate. (2020). On the explosive properties of 1 H-benzotriazole and 1 H-1,2,3-triazole.

- PubMed. (2014). Biotransformation of benzotriazoles: insights from transformation product identification and compound-specific isotope analysis.

- National Institute of Standards and Technology. (n.d.). 1H-Benzotriazole. NIST Chemistry WebBook.

- Process Insights. (2023). APPLICATION NOTE - Benzotriazole Using Fiber Optic-based, UV-VIS Spectroscopy.

- ResearchGate. (n.d.). UV absorption spectra of 1H-1,2,3-triazole and pyrazole in the range 200–240 nm.

- MDPI. (n.d.). Studies of Benzotriazole on and into the Copper Electrodeposited Layer by Cyclic Voltammetry, Time-of-Flight Secondary-Ion Mass Spectrometry, Atomic Force Microscopy, and Surface Enhanced Raman Spectroscopy.

- ResearchGate. (2023). Growth and characterization of organic NLO single crystal 1,2,3-Benzotriazole 4-chloro-2-Nitrobenzoic acid.

- National Institute of Standards and Technology. (n.d.). 1H-Benzotriazole, 5-nitro-. NIST Chemistry WebBook.

Sources

Solubility of 4-nitro-1H-1,2,3-benzotriazole in common organic solvents.

An In-depth Technical Guide to the Solubility of 4-nitro-1H-1,2,3-benzotriazole in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key heterocyclic compound used in various fields, including the development of pharmaceuticals and energetic materials.[1] Due to the limited availability of specific quantitative solubility data in public literature, this document synthesizes information from its parent compound, benzotriazole, and general physicochemical principles to establish a robust predictive framework for its behavior in common organic solvents. We delve into the theoretical underpinnings of its solubility, present an expected solubility profile, and provide detailed, field-proven experimental protocols for its empirical determination. This guide is intended for researchers, chemists, and formulation scientists who require a deep understanding of this compound's solubility to facilitate process design, reaction optimization, and formulation development.

Introduction to this compound

This compound is a crystalline solid organic compound characterized by a benzotriazole core functionalized with a nitro group.[2] This substitution significantly influences its chemical and physical properties compared to the parent benzotriazole molecule.

Physicochemical Profile

The molecular structure, featuring a polar nitro group (-NO₂) and a hydrogen-bond-donating/accepting triazole ring system, imparts a distinct polarity that governs its interactions with various solvents. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₄N₄O₂ | [2][3] |

| Molecular Weight | 164.12 g/mol | [2][3] |

| CAS Number | 6299-39-4 | [4][5] |

| Appearance | Yellow powder/solid | [5] |

| Melting Point | ~218-231 °C | [6] |

| LogP (Predicted) | 1.14 | [7] |

Significance in Research and Development

The presence of both the triazole ring and the energetic nitro group makes this compound a valuable building block. It is utilized as an intermediate in the synthesis of dyes, agrochemicals, and pharmaceuticals.[1] Furthermore, its high nitrogen content and energetic properties make it a subject of interest in materials science, particularly for the development of energetic materials.[1]

The Critical Role of Solubility Data

Accurate solubility data is paramount for the practical application of any chemical compound. For this compound, this data is essential for:

-

Reaction Chemistry: Selecting appropriate solvents to ensure homogeneous reaction conditions, thereby improving reaction rates and yields.

-

Crystallization and Purification: Designing effective crystallization processes for purification, where solubility and its temperature dependence are key parameters.[8]

-

Formulation Development: Creating stable solutions or dispersions for various applications, including pharmaceutical dosage forms.

-

Safety and Handling: Understanding solubility is crucial for developing cleaning protocols and managing potential environmental exposure.

Theoretical Framework of Solubility

The solubility of a solid in a liquid solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy released from solute-solvent interactions must overcome the lattice energy of the solid solute and the cohesive forces of the solvent.

"Like Dissolves Like": A Predictive Principle

The principle of "like dissolves like" serves as a foundational guide. This compound is a polar molecule. The nitro group is strongly electron-withdrawing and a potent hydrogen bond acceptor. The N-H group on the triazole ring is a hydrogen bond donor, while the other nitrogen atoms can act as acceptors. Therefore, it is expected to have higher solubility in polar solvents capable of engaging in these interactions.

Caption: Solute-solvent interaction map for this compound.

Expected Solubility Profile

While specific experimental data for this compound is scarce, we can predict its solubility based on its structure and data for the parent compound, benzotriazole.[8] Benzotriazole itself shows good solubility in polar solvents.[9] The addition of a highly polar nitro group is expected to enhance solubility in polar aprotic solvents while potentially having a mixed effect in protic solvents, balanced by the disruption of the solvent's own hydrogen-bonding network.

Table 2: Expected Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Expected Solubility | Rationale for Interaction |

|---|---|---|---|

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | High | Strong dipole-dipole interactions. These solvents are excellent hydrogen bond acceptors for the triazole N-H. |

| Acetonitrile, Acetone | Moderate to High | Good dipole-dipole interactions. Less effective hydrogen bond acceptors than DMSO/DMF. | |

| Polar Protic | Methanol, Ethanol | Moderate | Capable of hydrogen bonding (both donating and accepting), but energy is required to disrupt the solvent's H-bond network. |